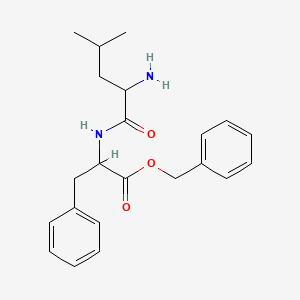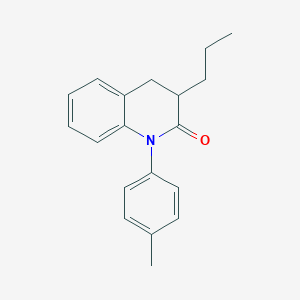![molecular formula C69H39N3 B14209084 1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- CAS No. 792924-36-8](/img/structure/B14209084.png)
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes three pyrenylphenyl groups attached to the triazine core. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- typically involves the nucleophilic substitution of cyanuric chloride with pyrenylphenyl groups. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the substitution process. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The pyrenyl groups can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrenylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyrenequinones.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学的研究の応用
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to the fluorescence properties of pyrene.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- is largely dependent on its interaction with molecular targets. The pyrenyl groups can intercalate with DNA, making it useful in biological applications. Additionally, the compound’s fluorescence properties allow it to act as a probe, emitting light upon excitation and providing valuable information about the environment it is in. The triazine core can also participate in various chemical reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Utilized in the synthesis of advanced polymers.
Uniqueness
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- is unique due to the presence of pyrenyl groups, which impart fluorescence properties. This makes it particularly valuable in applications requiring fluorescence, such as biological imaging and the development of optoelectronic devices. The combination of the triazine core and pyrenyl groups also provides a versatile platform for further chemical modifications and applications.
特性
CAS番号 |
792924-36-8 |
|---|---|
分子式 |
C69H39N3 |
分子量 |
910.1 g/mol |
IUPAC名 |
2,4,6-tris(4-pyren-1-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C69H39N3/c1-4-43-16-19-49-28-34-55(58-37-31-46(7-1)61(43)64(49)58)40-10-22-52(23-11-40)67-70-68(53-24-12-41(13-25-53)56-35-29-50-20-17-44-5-2-8-47-32-38-59(56)65(50)62(44)47)72-69(71-67)54-26-14-42(15-27-54)57-36-30-51-21-18-45-6-3-9-48-33-39-60(57)66(51)63(45)48/h1-39H |
InChIキー |
PKMLSVYKLIPXMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=NC(=NC(=N6)C7=CC=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
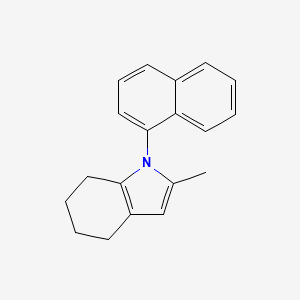
![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
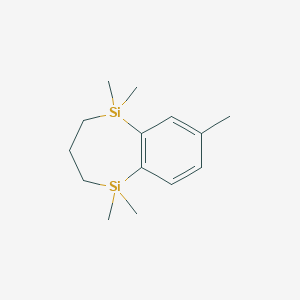

![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)

![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)
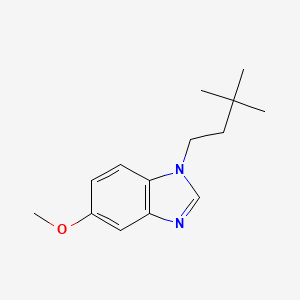
![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
